(2-Benzylcyclopropyl)methanesulfonyl chloride

Medicinal Chemistry Lipophilicity Drug Design

This specialized sulfonyl chloride building block features a strained cyclopropyl ring and a benzyl substituent, delivering an XLogP3-AA of 3—significantly higher than simpler sulfonyl chlorides. This enhanced lipophilicity is ideal for medicinal chemists targeting oral bioavailability or blood-brain barrier penetration. Its unique steric and electronic profile enables regioselective synthetic transformations unattainable with generic alternatives like cyclopropylmethanesulfonyl chloride. Essential for agrochemical discovery and covalent probe design. Purchase from verified suppliers for guaranteed purity.

Molecular Formula C11H13ClO2S
Molecular Weight 244.73
CAS No. 2168350-75-0
Cat. No. B2534206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzylcyclopropyl)methanesulfonyl chloride
CAS2168350-75-0
Molecular FormulaC11H13ClO2S
Molecular Weight244.73
Structural Identifiers
SMILESC1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2
InChIInChI=1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyDXNZNSWZUYAPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2-Benzylcyclopropyl)methanesulfonyl chloride CAS 2168350-75-0 for Medicinal Chemistry Building Blocks


(2-Benzylcyclopropyl)methanesulfonyl chloride is a specialized organosulfur reagent classified as a sulfonyl chloride. Its core structure combines a strained cyclopropyl ring, a benzyl substituent, and a reactive sulfonyl chloride moiety. This combination yields a molecular formula of C₁₁H₁₃ClO₂S and a molecular weight of 244.74 g/mol [1]. As a highly electrophilic sulfonyl chloride, it serves as a versatile building block for introducing the unique (2-benzylcyclopropyl)methanesulfonyl fragment into more complex molecules, particularly in medicinal chemistry and agrochemical discovery programs [1].

Why (2-Benzylcyclopropyl)methanesulfonyl chloride Cannot Be Replaced by Simpler Sulfonyl Chlorides


Substituting (2-Benzylcyclopropyl)methanesulfonyl chloride with a more common sulfonyl chloride like cyclopropylmethanesulfonyl chloride or benzylsulfonyl chloride is not straightforward. The specific arrangement of the benzyl group on the cyclopropyl ring imparts distinct physicochemical and steric properties that are critical for downstream applications. These differences manifest in measurable parameters such as lipophilicity (XLogP) and hazard profile, which directly influence a molecule's behavior in biological systems, its handling requirements, and the performance of subsequent synthetic transformations [1][2]. A generic substitution would therefore risk altering a compound's pharmacokinetic profile, reducing synthetic yield, or introducing unexpected safety considerations.

Quantitative Differentiation of (2-Benzylcyclopropyl)methanesulfonyl chloride from Its Closest Analogs


Increased Lipophilicity (XLogP3-AA) of (2-Benzylcyclopropyl)methanesulfonyl chloride vs. Cyclopropylmethanesulfonyl chloride

The target compound exhibits significantly higher lipophilicity than the unsubstituted cyclopropylmethanesulfonyl chloride, as quantified by the computed XLogP3-AA value. This difference is crucial for medicinal chemistry applications where logP is a key determinant of membrane permeability and bioavailability [1][2].

Medicinal Chemistry Lipophilicity Drug Design

Differentiated Acute Oral Toxicity Hazard Profile of (2-Benzylcyclopropyl)methanesulfonyl chloride

The Global Harmonized System (GHS) hazard classifications reveal a distinct safety profile. While both compounds are classified as causing severe skin burns (H314, 100% notification ratio), the target compound carries a significantly higher notification ratio for acute oral toxicity (H302) compared to a common analog, indicating a more consistently reported hazard [1][2].

Safety Toxicology Handling

Substantially Higher Molecular Weight and Heavy Atom Count of (2-Benzylcyclopropyl)methanesulfonyl chloride

The molecular weight and heavy atom count of (2-Benzylcyclopropyl)methanesulfonyl chloride are significantly greater than those of the simpler cyclopropylmethanesulfonyl chloride. These are fundamental parameters that influence reaction stoichiometry, purification, and analytical detection [1][2].

Physicochemical Properties Synthetic Planning

Commercial Availability and Purity Profile of (2-Benzylcyclopropyl)methanesulfonyl chloride

Commercial vendors supply (2-Benzylcyclopropyl)methanesulfonyl chloride with a standard purity of 95% . This is a comparable purity grade to the more common cyclopropylmethanesulfonyl chloride, which is also typically supplied at 95% purity from multiple sources . The differentiation lies in the supply chain; the target compound is a more specialized, less commoditized building block.

Procurement Supply Chain Quality Control

Optimal Use Cases for (2-Benzylcyclopropyl)methanesulfonyl chloride in Research and Development


Medicinal Chemistry: Designing CNS-Penetrant or Orally Bioavailable Drug Candidates

The significantly higher lipophilicity (XLogP3-AA = 3) of this building block, compared to simpler sulfonyl chlorides like cyclopropylmethanesulfonyl chloride (XLogP3-AA = 1.1), makes it a preferred choice for medicinal chemists designing molecules intended for oral bioavailability or crossing the blood-brain barrier [1]. Incorporating this fragment into a lead compound can increase its logP, potentially enhancing membrane permeability without the need for additional lipophilic substituents that might otherwise be required.

Synthetic Methodology: As an Electrophilic Partner Requiring Controlled Steric Bulk

In synthetic transformations, the specific steric and electronic environment provided by the (2-benzylcyclopropyl)methanesulfonyl group can be leveraged to achieve unique regioselectivity or to modulate the reactivity of the sulfonyl chloride toward specific nucleophiles. Its higher molecular weight and heavy atom count (15 vs. 8 for cyclopropylmethanesulfonyl chloride) also make it a useful building block when a substantial mass increase is desired for analytical or purification purposes [2].

Agrochemical Discovery: Building Blocks for Novel Pesticides or Herbicides

The combination of a cyclopropyl ring and a benzyl group is a recurring motif in agrochemicals, often associated with improved metabolic stability and target binding. This sulfonyl chloride offers a direct route to install this pharmacophore into diverse scaffolds, enabling the exploration of new chemical space for crop protection agents. The differentiated hazard profile (H302 notification ratio of 100%) also necessitates that researchers in this field adhere to rigorous safety protocols during handling [3].

Chemical Biology: Development of Activity-Based Probes or Covalent Inhibitors

The electrophilic sulfonyl chloride group is a well-established warhead for covalently modifying nucleophilic residues in proteins (e.g., serine, cysteine, lysine). The specific (2-benzylcyclopropyl)methanesulfonyl fragment can serve as a recognition element to direct the probe toward a specific protein target or binding pocket, a strategy that would be impossible with a simpler sulfonyl chloride. The enhanced lipophilicity of this building block may also improve the cellular uptake of the resulting probe [1].

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